molecular formula C21H17N3OS B8228619 HBC599

HBC599

Cat. No.: B8228619
M. Wt: 359.4 g/mol
InChI Key: WXTHEUULEXARCU-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HBC599 is a complex organic compound with a unique structure that includes a benzothiophene moiety, a cyano group, and a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HBC599 typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzothiophene derivatives with cyanoacetic acid derivatives under basic conditions, followed by the introduction of the hydroxyethylamino group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

HBC599 can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The benzothiophene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, primary amines, and substituted benzothiophene derivatives.

Scientific Research Applications

HBC599 has several scientific research applications:

Mechanism of Action

The mechanism of action of HBC599 involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The hydroxyethylamino group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity. The benzothiophene moiety can interact with aromatic residues in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HBC599 is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[(Z)-1-cyano-2-[6-[2-hydroxyethyl(methyl)amino]-1-benzothiophen-2-yl]ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-24(8-9-25)19-7-6-17-10-20(26-21(17)12-19)11-18(14-23)16-4-2-15(13-22)3-5-16/h2-7,10-12,25H,8-9H2,1H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTHEUULEXARCU-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC2=C(C=C1)C=C(S2)C=C(C#N)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO)C1=CC2=C(C=C1)C=C(S2)/C=C(\C#N)/C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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